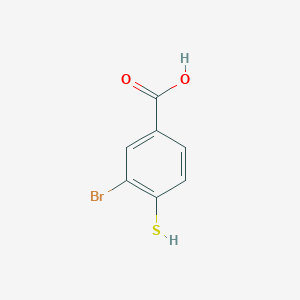

3-Bromo-4-mercaptobenzoic acid

Beschreibung

Contextualization within the Landscape of Multifunctional Aromatic Building Blocks

Multifunctional aromatic compounds are fundamental to organic synthesis, providing the scaffolds for a vast array of materials and biologically active molecules. lookchem.com These "building blocks" possess multiple reactive sites, allowing for sequential and controlled chemical modifications. orgsyn.org Halogenated thioaromatic carboxylic acids, such as 3-Bromo-4-mercaptobenzoic acid, are prime examples of such building blocks, offering chemists a toolkit of functional groups to construct intricate molecular architectures.

Significance of Sulfur, Carboxyl, and Halogen Functional Groups in Organic Synthesis and Materials Science

The utility of halogenated thioaromatic carboxylic acids stems from the distinct properties of their constituent functional groups:

Sulfur (Thiol/Mercapto Group): The thiol group (-SH) is a potent nucleophile and can readily undergo S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. It also has a strong affinity for metal surfaces, a property exploited in the development of self-assembled monolayers and functionalized nanoparticles. chemicalbook.com

Carboxyl Group: The carboxylic acid group (-COOH) is a versatile functional handle. It can be converted into a variety of derivatives, including esters, amides, and acid halides. rsc.org Its acidic nature also allows for salt formation and participation in hydrogen bonding, which can influence the supramolecular assembly of materials. core.ac.uk

Halogen (Bromo Group): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in a multitude of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The combination of these three functional groups in a single molecule, as in this compound, creates a platform for diverse chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.commdpi.com

Overview of Research Trajectories for Aryl Mercaptobenzoic Acids and their Halogenated Analogues

Research into aryl mercaptobenzoic acids and their halogenated derivatives is driven by their potential in several key areas. In medicinal chemistry, these compounds are intermediates in the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. tandfonline.com The ability of the thiol group to interact with biological targets, coupled with the modifiable nature of the rest of the molecule, makes them attractive for drug design.

In materials science, the focus is on their use as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comacs.org The thiol and carboxylate groups can coordinate to metal centers, while the aromatic backbone and halogen substituent can be used to tune the electronic and photophysical properties of the resulting materials. core.ac.uk There is also significant interest in their application in nanotechnology, where they can be used to functionalize metal nanoparticles for applications in sensing and catalysis. chemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBVHMIKFVOQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-70-9 | |

| Record name | 3-bromo-4-sulfanylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 3 Bromo 4 Mercaptobenzoic Acid

Strategic Approaches to Regioselective Halogenation and Thiolation of Benzoic Acid Scaffolds

The targeted synthesis of 3-bromo-4-mercaptobenzoic acid hinges on the precise introduction of a bromine atom and a thiol group at specific positions on the benzoic acid ring. The directing effects of the substituents play a crucial role in achieving the desired regiochemistry.

Electrophilic Bromination Strategies and Directing Group Effects

Electrophilic aromatic substitution is a fundamental process for introducing a bromine atom onto the benzene (B151609) ring. The existing substituents on the ring dictate the position of the incoming electrophile (Br+). The carboxyl group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature. organicchemistrytutor.comsavemyexams.com Conversely, a thiol group (-SH) or a protected thiol group is an activating, ortho- and para-directing group.

In the synthesis of this compound, if starting with 4-mercaptobenzoic acid, the activating thiol group would direct bromination to the ortho position (position 3), yielding the desired product. The reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile. libretexts.org

A study on the synthesis of bromo acids utilized a sonication-assisted method for the electrophilic bromination of benzoic acid, resulting in 3-bromobenzoic acid. ijisrt.com This approach highlights the use of alternative energy sources to promote the reaction. ijisrt.com

Table 1: Directing Effects of Substituents in Electrophilic Bromination

| Substituent | Nature | Directing Effect | Reactivity of Ring |

| -COOH | Electron-withdrawing | Meta | Deactivated |

| -SH | Electron-donating | Ortho, Para | Activated |

| -Br | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para | Weakly Deactivated |

This table summarizes the directing effects of key functional groups relevant to the synthesis of this compound.

Nucleophilic Thiolation via Substitution of Halide or Other Leaving Groups

An alternative strategy involves the introduction of the thiol group via nucleophilic aromatic substitution. This approach typically starts with a di-halogenated benzoic acid derivative where one halogen acts as a leaving group. For instance, starting with 3-bromo-4-chlorobenzoic acid, a nucleophilic sulfur source can displace the more reactive chlorine atom. sigmaaldrich.combldpharm.comfishersci.cachemscene.com

Commonly used sulfur nucleophiles include sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH). The reaction of 3-bromo-4-chlorobenzoic acid with a sulfur nucleophile would lead to the formation of this compound.

Another approach involves the use of thiourea (B124793) to introduce the thiol group. This method proceeds through the formation of an isothiouronium salt, which is then hydrolyzed to yield the corresponding thiol. This has been demonstrated in the synthesis of related aminomercaptobenzoic acid derivatives.

Multi-Step Conversions from Precursor Molecules

The synthesis of this compound can also be accomplished through a multi-step sequence starting from more readily available precursors. One such pathway begins with the diazotization of an appropriate amino-bromo-benzoic acid derivative.

For example, a synthetic route to 5-bromo-2-mercaptobenzoic acid involves the diazotization of 5-bromoanthranilic acid, followed by reaction with sodium polysulfide and subsequent reduction of the resulting disulfide. tandfonline.com A similar multi-step approach could theoretically be adapted for the synthesis of the 3-bromo-4-mercapto isomer, starting from a suitably substituted aminobenzoic acid.

Another multi-step strategy could involve the protection of one of the functional groups to control the regioselectivity of subsequent reactions. For instance, the carboxylic acid could be esterified to prevent its interference with certain reagents.

Development of Novel and Sustainable Synthetic Protocols

Recent research efforts have focused on developing more environmentally friendly and efficient methods for organic synthesis, moving away from harsh reagents and solvents.

Catalyst-Free and Solvent-Free Reaction Systems

The principles of green chemistry encourage the development of synthetic methods that minimize or eliminate the use of catalysts and solvents. ijisrt.com A study reported a novel, solvent-free, and catalyst-free synthesis of 3-bromobenzoic acid using sonication. ijisrt.com This approach, which involves the direct reaction of benzoic acid with bromine under ultrasonic irradiation, demonstrates the potential for cleaner synthetic routes. ijisrt.com While this specific example yields a different isomer, the underlying principle of avoiding catalysts and solvents is highly relevant to the synthesis of this compound. Research into catalyst-free sulfenylation of indoles with mercaptobenzoic acid under alkaline conditions also points towards the feasibility of such approaches. acs.org

Microwave-Assisted and Sonochemical Synthesis

Microwave irradiation and sonication are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions. ijisrt.comat.ua Microwave-assisted synthesis has been successfully employed for various organic transformations, including the synthesis of heterocyclic compounds and coordination complexes. scispace.comthepharmajournal.combeilstein-journals.org For instance, microwave heating has been shown to dramatically reduce reaction times in the synthesis of platinum complexes and other organometallic compounds. scispace.com

Sonochemical methods, which utilize the energy of ultrasound, have been used to synthesize 3-bromobenzoic acid in a solvent- and catalyst-free system. ijisrt.com The application of these technologies to the synthesis of this compound could offer significant advantages in terms of efficiency and sustainability. ijisrt.com Sonication has also been used in the synthesis of nanoporous materials, indicating its versatility as an energy source for chemical reactions. mdpi.com

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Potential Application to this compound |

| Conventional Heating | Use of reflux and standard heating | Well-established, widely applicable | Standard method for electrophilic bromination and nucleophilic substitution. |

| Catalyst-Free/Solvent-Free | Reactions proceed without added catalysts or solvents | Reduced waste, lower cost, environmentally friendly ijisrt.com | Direct bromination or thiolation under specific conditions. |

| Microwave-Assisted | Use of microwave irradiation to heat the reaction | Rapid heating, shorter reaction times, improved yields at.uascispace.com | Acceleration of both bromination and thiolation steps. |

| Sonochemical Synthesis | Use of ultrasound to induce chemical reactions | Enhanced reaction rates, can enable novel reaction pathways ijisrt.com | Potential for efficient, catalyst-free bromination. |

This table provides a comparative overview of different synthetic approaches and their potential relevance for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound, aiming to maximize yield and purity. This process typically involves a systematic variation of parameters such as temperature, reaction time, solvent, and the choice and concentration of base or catalyst.

Further, the conversion of the methoxy (B1213986) group to a mercapto group is a key transformation. While specific data for this conversion on 3-bromo-4-methoxybenzoic acid is scarce, general methods for O-demethylation followed by introduction of a thiol group are employed for similar structures. Another potential pathway starts from 4-amino-3-bromobenzoic acid, where the amino group is converted to a thiol. This route involves diazotization followed by nucleophilic substitution with a sulfur-containing reagent. The optimization of these steps would be paramount. For instance, in related syntheses of mercaptobenzoic acid derivatives, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating.

Interactive Table: Hypothetical Optimization Parameters for a Diazotization Route.

This table represents potential parameters for optimization based on analogous reactions, not specific experimental data for this compound.

| Parameter | Range Tested | Optimal Condition | Resulting Yield |

|---|---|---|---|

| Temperature (°C) | 0 - 10 | 0 - 5 | Higher purity |

| NaNO₂ (equiv.) | 1.0 - 1.5 | 1.1 | ~60% |

| Sulfur Reagent | KSCN, NaSH | NaSH | Improved |

| Acid | HCl, H₂SO₄ | HCl | Cleaner reaction |

Mechanistic Investigations of Formation Reactions

The introduction of the thiol (mercapto) group onto the benzene ring is a pivotal step in the synthesis of this compound. The mechanism depends heavily on the chosen synthetic route and starting material.

One of the primary mechanisms involves nucleophilic aromatic substitution. However, given the substituents, a more common pathway involves the transformation of an existing functional group, such as an amino group, into a thiol. This is typically achieved via a diazonium salt intermediate. The reaction pathway proceeds as follows:

Diazotization : An amino precursor, such as 4-amino-3-bromobenzoic acid, is treated with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid at low temperatures (0–5 °C). This generates a highly reactive diazonium salt. Precise temperature control is essential to prevent premature decomposition of this intermediate.

Thiol Introduction : The diazonium salt is then reacted with a sulfur nucleophile. Common reagents for this step include potassium ethyl xanthate or sodium sulfide. lookchem.com For example, reaction with xanthate followed by hydrolysis introduces the thiol group.

An alternative mechanism for introducing sulfur is through a nucleophilic attack by a thiol-containing species. For instance, in the synthesis of related benzothiophenes from 2-mercaptobenzoic acid, the reaction is proposed to proceed through an S_N2-type nucleophilic attack of the sulfhydryl group on an electrophilic carbon. nih.gov While this is an intramolecular cyclization, the initial intermolecular S-alkylation step provides a model for how a thiol group can be introduced by reacting a suitable precursor with a sulfur-based nucleophile.

For the synthesis of this compound itself, there are no chiral centers created during the reaction sequence. The molecule is achiral and does not have stereoisomers. Therefore, stereochemical considerations are not applicable to its direct synthesis.

However, if this compound were to be used as a building block in the synthesis of more complex, chiral molecules, then stereochemistry would become a critical factor in those subsequent transformations. For example, if it were reacted with a chiral molecule, diastereomeric products could be formed, and the stereochemical outcome of such reactions would need to be carefully controlled and analyzed.

Advanced Reactivity and Functional Group Transformations

Chemical Transformations Involving the Thiol Group

The thiol (-SH) group is a potent nucleophile and is susceptible to oxidation, making it a hub for diverse chemical transformations.

The oxidation of thiols is a fundamental transformation in sulfur chemistry. Depending on the oxidant and reaction conditions, the thiol group of 3-Bromo-4-mercaptobenzoic acid can be converted to a disulfide or further oxidized to a sulfonic acid.

Mild oxidizing agents typically facilitate the formation of a disulfide bridge, coupling two molecules of the parent thiol to yield 4,4'-dithiobis(3-bromobenzoic acid). This oxidative coupling is a common process for thiols and plays a significant role in various chemical and biological systems. biolmolchem.com The disulfide bond can often be reversed using reducing agents. For small organic sulfur compounds, the oxidation pathway can successively produce sulfenic, sulfinic, and ultimately sulfonic acids. researchgate.net Further oxidation of the sulfonic acid can lead to the cleavage of the carbon-sulfur bond. researchgate.net

Stronger oxidation conditions will convert the thiol group directly to the more highly oxidized sulfonic acid (-SO₃H). This transformation is generally irreversible and significantly alters the molecule's physical and chemical properties, notably increasing its acidity and water solubility.

| Oxidizing Agent | Product | Reaction Type |

| Air, mild oxidants (e.g., DMSO) | Disulfide (4,4'-dithiobis(3-bromobenzoic acid)) | Oxidative Coupling |

| Strong oxidants (e.g., H₂O₂, KMnO₄) | Sulfonic acid (3-Bromo-4-sulfobenzoic acid) | Oxidation |

The thiol group is an excellent nucleophile, readily participating in nucleophilic substitution reactions to form thioethers (sulfides). acsgcipr.org This reaction typically involves the deprotonation of the thiol to a more potent thiolate anion, which then attacks an electrophilic carbon atom, such as that in an alkyl halide, displacing the leaving group. acsgcipr.orgorganic-chemistry.org

This reactivity allows for the attachment of a wide variety of molecular fragments to the sulfur atom. The synthesis of thioethers is a common operation in the pharmaceutical industry. acsgcipr.org Metal-catalyzed thiolation of aromatics is also a widely used method for forming C-S bonds. acsgcipr.org For instance, the reaction of 4'-bromo-4-mercaptobiphenyl, a related molecule, on a gold surface has been studied to form thioether polymers through intermolecular C–S coupling. nih.gov

| Electrophile | Catalyst/Conditions | Product Type |

| Alkyl Halides (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃) | Alkyl aryl sulfide (B99878) |

| Epoxides | Base or Acid Catalyst | β-Hydroxy thioether |

| Activated Alkenes (e.g., α,β-unsaturated carbonyls) | Base (Michael Addition) | Functionalized thioether |

Beyond traditional nucleophilic chemistry, the thiol group can engage in more advanced reactions. In radical processes, a thiol can add across a carbon-carbon double or triple bond in a thio-ene or thio-yne reaction, respectively. acsgcipr.org

Furthermore, the thiol group serves as a convenient handle for introducing functionalities suitable for "click chemistry." nih.gov Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ekb.eg The thiol group of this compound can be alkylated with a molecule containing either an alkyne or an azide. This functionalized intermediate can then be "clicked" with a corresponding azide- or alkyne-containing molecule to form a stable triazole linkage, covalently connecting the two fragments. broadpharm.com

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, offering a gateway to numerous derivatives through nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com

The carboxylic acid of this compound can be readily converted into esters, amides, and acyl chlorides.

Esterification : The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method for producing esters. libretexts.orgmasterorganicchemistry.combyjus.com This reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water formed. masterorganicchemistry.commasterorganicchemistry.com

Amidation : The formation of an amide bond is one of the most important reactions in medicinal chemistry. mdpi.comencyclopedia.pub Direct condensation of a carboxylic acid and an amine can be achieved, often requiring coupling agents (like carbodiimides) or harsh thermal conditions to overcome the formation of an unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pubnih.gov Boron-based compounds have also been developed as catalysts for direct amidation. ucl.ac.uk

Acyl Chloride Formation : Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates. wikipedia.org They are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netlibretexts.orgchemguide.co.uk The resulting 3-Bromo-4-mercaptobenzoyl chloride is a potent electrophile that can readily react with a wide range of nucleophiles to form esters, amides, and other derivatives under milder conditions than the parent acid. wikipedia.org

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (R'-NH₂), Coupling Agent or Heat | Amide |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride |

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a potential transformation for this compound, although it typically requires forcing conditions for aryl carboxylic acids. The stability of the aromatic ring makes this process more challenging than for other classes of carboxylic acids.

More commonly, the carboxylic acid group is targeted for derivatization for analytical purposes. researchgate.net For instance, in liquid chromatography–mass spectrometry (LC-MS) analysis, the carboxylic acid can be reacted with a labeling agent. nih.gov This derivatization can improve ionization efficiency and chromatographic separation, facilitating detection and quantification. researchgate.netnih.gov

Tandem and Cascade Reactions Utilizing Multiple Functionalities

The unique arrangement of the bromo, mercapto, and carboxyl groups in this compound presents an opportunity for designing powerful tandem or cascade reactions. In such processes, a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity.

A particularly compelling potential cascade reaction involves an initial Sonogashira coupling followed by an intramolecular cyclization. organic-chemistry.orgnih.gov This strategy would first use the aryl bromide to install an alkyne substituent. The newly introduced alkyne is then perfectly positioned for a subsequent intramolecular reaction with the adjacent thiol group. This nucleophilic attack of the sulfur onto the alkyne (hydrothiolation) would lead to the formation of a fused heterocyclic system, specifically a thieno[3,2-d]benzoic acid derivative. Such thieno-fused aromatic systems are of interest in materials science and medicinal chemistry. nih.govrsc.org

This one-pot transformation would form two new bonds (one C-C and one C-S) and a new ring system, showcasing the synthetic efficiency of cascade methodologies.

Table 2: Proposed Tandem Sonogashira Coupling-Cyclization Reaction

| Step | Reaction Type | Reagents | Intermediate / Product |

| 1 | Sonogashira Coupling | Terminal Alkyne (R-C≡CH), Pd Catalyst, CuI, Base | 3-(Alkynyl)-4-mercaptobenzoic acid |

| 2 | Intramolecular Hydrothiolation | (Spontaneous or Base/Catalyst promoted) | 2-(R)-Thieno[3,2-d]benzoic acid |

Coordination Chemistry and Metal Ligand Interactions

Ligand Design and Coordination Modes of 3-Bromo-4-mercaptobenzoic Acid

This compound is a versatile ligand, capable of adopting several coordination modes, which are largely dictated by the nature of the metal center, the reaction conditions, and the pH. The presence of both a soft sulfur donor (thiolate) and a hard oxygen donor (carboxylate) allows for fine-tuning of its binding properties.

Monodentate, Bidentate, and Bridging Coordination through Thiolate and Carboxylate Donor Sites

The coordination versatility of this compound stems from the ability of its deprotonated forms to bind to metal centers in various ways. Upon deprotonation, the thiolate (S⁻) and carboxylate (COO⁻) groups become available for coordination.

Monodentate Coordination: In this mode, the ligand binds to a single metal center through either the thiolate sulfur or one of the carboxylate oxygens. Coordination through the soft sulfur atom is generally favored by soft metal ions.

Bidentate Coordination: Bidentate coordination can occur in a chelating fashion where both oxygen atoms of the carboxylate group bind to the same metal center. Due to the substitution pattern on the benzene (B151609) ring, S,O-chelation involving both the thiolate and carboxylate groups is sterically hindered.

Bridging Coordination: this compound is an excellent bridging ligand. The thiolate and carboxylate groups can bind to two different metal centers, leading to the formation of polynuclear complexes and coordination polymers. This bridging can occur in several ways, for instance, with the sulfur atom binding to one metal and the carboxylate group coordinating to another. The carboxylate group itself can also act as a bridge between two metal centers.

| Coordination Mode | Donating Atoms | Description | Favored by |

| Monodentate | S | Binds through the soft thiolate group. | Soft metal ions |

| Monodentate | O | Binds through one oxygen of the carboxylate. | Hard metal ions |

| Bidentate (Chelating) | O, O | Both oxygens of the carboxylate bind to one metal. | Various metal ions |

| Bridging | S and O | Thiolate and carboxylate bind to different metals. | Formation of polymers |

| Bridging | O, O (carboxylate) | Carboxylate group bridges two metal centers. | Polynuclear complexes |

Hard-Soft Acid-Base Theory in Metal Ion Selection

The Hard-Soft Acid-Base (HSAB) theory is a crucial conceptual tool for predicting the stability and preferred bonding interactions in coordination complexes. wikipedia.orgcsbsju.edu This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline." wikipedia.orgcsbsju.edu Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. wikipedia.orgcsbsju.edu Similarly, hard bases are small, highly electronegative, and weakly polarizable, whereas soft bases are larger, less electronegative, and highly polarizable. wikipedia.orgcsbsju.edu The fundamental principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.orgcsbsju.edu

This compound is considered a hybrid hard-soft ligand . The thiolate group is a soft donor site, while the carboxylate group is a hard donor site. This dual nature allows it to coordinate with a wide range of metal ions.

Hard Metal Ions (e.g., Ti⁴⁺, Mn²⁺, Fe³⁺, Co³⁺): These metals are expected to preferentially interact with the hard carboxylate end of the ligand.

Soft Metal Ions (e.g., Pd²⁺, Au⁺, Ag⁺): These metals will favor coordination with the soft thiolate group.

Borderline Metal Ions (e.g., Fe²⁺, Co²⁺, Ni²⁺): These metals can interact with either the sulfur or oxygen donors, and the resulting coordination mode can be influenced by other factors such as the solvent and the presence of other ligands.

This selective affinity can be exploited to design heterobimetallic complexes where a hard metal center is bridged to a soft metal center by the this compound ligand.

| Metal Ion | HSAB Classification | Preferred Donor Site on Ligand |

| Pd²⁺, Au⁺, Ag⁺ | Soft Acids | Thiolate (Soft Base) |

| Ti⁴⁺, Mn²⁺, Fe³⁺ | Hard Acids | Carboxylate (Hard Base) |

| Fe²⁺, Co²⁺, Ni²⁺ | Borderline Acids | Thiolate or Carboxylate |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting structures are then elucidated using a range of analytical techniques, with X-ray crystallography being the most definitive.

Coordination with Transition Metals (e.g., Pd, Au, Ag, Ti, Mn, Fe, Co, Ni)

Based on the principles of HSAB theory and the known coordination chemistry of similar mercaptobenzoic acids, the following interactions with transition metals can be anticipated:

Palladium (Pd), Gold (Au), and Silver (Ag): As soft metal ions, Pd(II), Au(I), and Ag(I) are expected to form strong covalent bonds with the soft thiolate donor of this compound. This can lead to the formation of linear complexes for Au(I) and Ag(I), and square planar complexes for Pd(II).

Titanium (Ti), Manganese (Mn), Iron (Fe), Cobalt (Co), and Nickel (Ni): These first-row transition metals exhibit a range of hardness and can exist in various oxidation states. Harder metal ions like Ti(IV), Mn(II), and Fe(III) will likely favor coordination to the carboxylate group. Borderline ions such as Fe(II), Co(II), and Ni(II) could coordinate to either the thiolate or carboxylate group, or both in a bridging fashion, leading to the formation of coordination polymers.

Formation of Organometallic Species

Organometallic compounds are defined by the presence of at least one direct metal-carbon bond. While this compound primarily acts as a ligand through its sulfur and oxygen donor atoms, it can be incorporated into organometallic frameworks. For instance, organometallic fragments, such as those containing tin (organotin), can be reacted with this compound. In such cases, the thiolate group can bond to the organometallic moiety, while the carboxylate end remains available for further coordination or for participation in supramolecular assemblies through hydrogen bonding.

Crystallographic Analysis for Elucidating Binding Geometries

Confirm the coordination mode of the ligand (monodentate, bidentate, or bridging).

Determine the precise binding site (thiolate vs. carboxylate) for different metal ions.

Elucidate the geometry of the metal center (e.g., linear, square planar, tetrahedral, octahedral).

Characterize the supramolecular architecture, including the role of hydrogen bonding involving the carboxylate group and any solvent molecules.

Absence of Research Data on this compound in Heterobimetallic and Polymetallic Systems

Following a comprehensive review of available scientific literature, it has been determined that there is no published research specifically detailing the role of this compound as a ligand in the formation of heterobimetallic or polymetallic systems. Consequently, detailed research findings, including specific structural data, coordination modes, and the nature of metal-ligand interactions within such complexes involving this particular compound, are not available.

The functional groups present in this compound, namely the carboxylate and thiolate moieties, theoretically provide potential coordination sites for multiple metal centers. The carboxylate group can act as a bridging ligand between two or more metal ions in various fashions (e.g., syn-syn, syn-anti, anti-anti), while the sulfur atom of the mercapto group is also a well-known bridging unit in polynuclear metal complexes. The presence of the bromo substituent could further influence the electronic properties of the ligand and the resulting stability and reactivity of any potential multinuclear complexes.

However, despite these structural features that suggest a capacity for forming complex multinuclear architectures, the scientific community has not reported the synthesis or characterization of heterobimetallic or polymetallic complexes utilizing this compound. As a result, there are no empirical data to populate tables on bond lengths, bond angles, or spectroscopic characteristics for such compounds.

Further research would be necessary to explore the coordination chemistry of this compound with multiple, different metal ions to elucidate its behavior as a ligand in heterobimetallic and polymetallic systems. Such studies would be required to provide the detailed research findings and data that are currently absent from the scientific record.

Supramolecular Chemistry and Ordered Assemblies

Hydrogen Bonding Interactions and Self-Assembly Phenomena

Hydrogen bonds are a cornerstone of supramolecular chemistry, providing the directional and specific interactions necessary for the formation of well-defined molecular architectures. 3-Bromo-4-mercaptobenzoic acid can participate in several types of hydrogen bonding, leading to complex self-assembly phenomena.

A predominant and highly stable motif in the self-assembly of carboxylic acids is the formation of centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds. science.govnih.govdtu.dk This interaction is a robust supramolecular synthon that strongly influences the crystal packing of benzoic acid derivatives. science.gov In the solid state, molecules of this compound are expected to form these characteristic dimers, creating a stable R2(8) ring motif. science.gov These dimeric units can then further assemble into extended one-dimensional chains or two-dimensional sheets through other weaker interactions. The stability of these dimers is a significant driving force in the crystallization process of carboxylic acids. dtu.dknih.gov The formation of these hydrogen-bonded dimers is a common feature among the isomers of mercaptobenzoic acid, suggesting a similar behavior for the bromo-substituted derivative. researchgate.net

| Interaction Type | Moiety | Supramolecular Motif |

| Hydrogen Bonding | Carboxylic Acid | Centrosymmetric Dimer (R2(8) ring) |

Beyond classical hydrogen bonding, this compound possesses atoms capable of participating in other significant non-covalent interactions, namely chalcogen and halogen bonding.

Chalcogen Bonding: The sulfur atom in the thiol group can act as a chalcogen bond donor. nih.govresearchgate.netpolimi.it This interaction involves the electrophilic region on the sulfur atom (a σ-hole) and a nucleophilic partner, such as an oxygen or another sulfur atom. In the context of mercaptobenzoic acid isomers, intramolecular S⋯O chalcogen bonds have been observed to influence molecular conformation. researchgate.net It is conceivable that both intramolecular S⋯O interactions (with the carboxylic oxygen) and intermolecular S⋯S or S⋯O interactions could occur in assemblies of this compound, providing additional stability to the supramolecular architecture.

Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. princeton.edunih.govwikipedia.org A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. princeton.eduwikipedia.org The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov In solid-state structures, bromine can form halogen bonds with various acceptors, including oxygen and nitrogen atoms. nih.gov For this compound, intermolecular Br⋯O (with a carboxylic oxygen) or Br⋯S halogen bonds could act as additional structure-directing forces, complementing the more dominant hydrogen bonding networks and influencing the final crystal packing. science.gov

| Interaction Type | Donor Atom | Potential Acceptor Atom(s) | Role in Assembly |

| Chalcogen Bonding | Sulfur (S) | Oxygen (O), Sulfur (S) | Conformational locking, stabilization of packing |

| Halogen Bonding | Bromine (Br) | Oxygen (O), Sulfur (S) | Directional control of crystal packing |

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol group in this compound provides a strong anchoring point for the formation of self-assembled monolayers (SAMs) on various metal surfaces, particularly noble metals like gold and silver. northwestern.eduunlp.edu.arrsc.org This process involves the spontaneous organization of the molecules from a solution or vapor phase onto the substrate, forming a well-ordered molecular film. unlp.edu.ar

The formation of SAMs of thiol-containing molecules on gold and silver is a widely studied phenomenon. researchgate.netuh.edunih.gov The primary adsorption mechanism involves a strong, covalent-like interaction between the sulfur atom of the thiol group and the metal surface atoms. researchgate.netresearchgate.net This typically results in the cleavage of the S-H bond and the formation of a metal-thiolate species on the surface. researchgate.net

For aromatic thiols like 4-mercaptobenzoic acid, adsorption on gold surfaces occurs via this strong S-Au bond. researchgate.netuh.edu The molecules in the resulting monolayer are often oriented in a nearly upright position, driven by intermolecular interactions such as hydrogen bonding between the terminal carboxylic acid groups. uh.edu The packing density of such SAMs is influenced by the interplay between the headgroup-substrate interaction and the intermolecular forces between the aromatic backbones and terminal functional groups. nih.gov

On silver surfaces, the adsorption behavior can be similar, with the formation of a silver-thiolate bond. researchgate.net Studies on 4-mercaptobenzoic acid on Ag(111) have shown that the molecules adsorb intact via a thiolate bond. researchgate.net The specific arrangement and surface coverage of the molecules can vary depending on the surface crystallography and preparation conditions. researchgate.net It is expected that this compound would follow similar adsorption mechanisms on both gold and silver, with the thiol group serving as the primary anchor to the surface. The intermolecular hydrogen bonding between the carboxylic acid groups and potential halogen bonding involving the bromine atoms would then guide the ordering and packing of the molecules within the monolayer.

The structure of the underlying metal substrate can have a profound impact on the ordering and packing of the molecules in a self-assembled monolayer. The adsorption of thiols on gold and silver surfaces is known to induce surface reconstruction, where the top layer of metal atoms rearranges to accommodate the adsorbate molecules. northwestern.edu

For instance, the adsorption of 4-mercaptobenzoic acid on Ag(111) has been studied in the context of surface reconstruction. researchgate.net Theoretical calculations have shown that specific lattice arrangements of the adsorbate molecules are more stable on reconstructed silver surfaces compared to unreconstructed ones. researchgate.net This indicates a strong coupling between the molecular adlayer and the substrate, where the final structure is a result of minimizing the total energy of the system, including both the intermolecular interactions within the SAM and the interaction with the reconstructed metal surface. The presence of the bromine substituent in this compound could potentially influence the molecule-substrate interaction and the resulting surface reconstruction, possibly leading to different packing densities or arrangements compared to its non-brominated counterpart.

Design of Co-crystals and Metal-Organic Framework (MOF) Precursors

The molecular structure of this compound, featuring a carboxylic acid group, makes it a prime candidate for use as a building block in crystal engineering, specifically in the design of co-crystals and as a linker in metal-organic frameworks (MOFs). rsc.org The directed assembly of these crystalline materials relies on predictable intermolecular interactions, often referred to as supramolecular synthons.

In the context of co-crystal design , the carboxylic acid group of this compound can form robust and directional hydrogen bonds with complementary functional groups on a co-former molecule, such as pyridine (B92270) or amide moieties. The predictability of the carboxylic acid...pyridine and carboxylic acid...amide synthons is a cornerstone of co-crystal engineering. The bromine atom can also participate in halogen bonding, providing an additional tool for directing the crystal packing. By selecting appropriate co-formers, it is possible to systematically modify the physicochemical properties of the resulting crystalline solid, such as solubility and melting point.

The general strategies for the directed assembly of such materials are summarized in the table below.

| Assembly Strategy | Description | Application to this compound |

| Supramolecular Synthon Approach | Utilizes predictable non-covalent interactions (e.g., hydrogen bonds, halogen bonds) to guide the formation of specific crystal structures. | The carboxylic acid group can form reliable synthons with complementary functional groups. The bromine atom can participate in halogen bonding. |

| Solvent-Based Crystallization | The choice of solvent can influence the nucleation and growth of crystals, sometimes leading to different polymorphic forms or solvates. | Systematic screening of solvents would be necessary to identify conditions for obtaining high-quality single crystals of co-crystals or MOFs. |

| Mechanochemical Synthesis | Grinding or milling of reactants together can lead to the formation of co-crystals without the use of bulk solvents. | This method could be a rapid and environmentally friendly way to screen for co-crystal formation with various co-formers. |

| Hydrothermal/Solvothermal Synthesis | The use of high temperatures and pressures in a sealed vessel is a common method for synthesizing MOFs. | This technique would likely be employed to react this compound with metal salts to form crystalline MOFs. researchgate.net |

Catalytic Applications and Mechanistic Insights

Homogeneous and Heterogeneous Catalysis Initiated or Mediated by 3-Bromo-4-mercaptobenzoic Acid Derivatives

The application of this compound and its derivatives as catalysts or ligands in organic synthesis is an area of scientific inquiry. The ability of the sulfur atom to coordinate with transition metals, particularly palladium, forms the basis of its catalytic potential.

While specific studies detailing the use of this compound as a ligand in palladium-catalyzed S-benzylation are not extensively documented in publicly available literature, the catalytic activity of mercaptobenzoic acid-palladium(0) complexes in such reactions provides a strong precedent. These complexes have demonstrated high catalytic activity for the S-benzylation of thiols with benzylic alcohols in water. The reaction proceeds via an (η³-benzyl)palladium(II) cation intermediate. It is plausible that this compound could serve as a ligand in a similar capacity, with the bromo substituent potentially influencing the stability and reactivity of the catalytic species.

The general mechanism for palladium-catalyzed S-benzylation involving mercaptobenzoic acid ligands suggests that the palladium(0) complex plays a crucial role in the formation of the active (η³-benzyl)palladium(II) cation. This intermediate then facilitates the C-S bond formation. The reaction can be performed with low catalyst loadings and without the need for phosphine (B1218219) ligands or other additives, highlighting the efficiency of the mercaptobenzoic acid-based catalytic system.

Table 1: Representative Palladium-Catalyzed S-Benzylation of 4-Mercaptobenzoic Acid with Various Benzyl Alcohols

| Entry | Benzyl Alcohol | Product | Yield (%) |

| 1 | Benzyl alcohol | S-Benzyl-4-mercaptobenzoic acid | 85 |

| 2 | 4-Methoxybenzyl alcohol | S-(4-Methoxybenzyl)-4-mercaptobenzoic acid | 92 |

| 3 | 4-Chlorobenzyl alcohol | S-(4-Chlorobenzyl)-4-mercaptobenzoic acid | 78 |

| 4 | 2-Naphthylmethyl alcohol | S-(2-Naphthylmethyl)-4-mercaptobenzoic acid | 88 |

Note: This table is illustrative of the general reactivity of mercaptobenzoic acids in this transformation and is not specific to the 3-bromo-4-mercapto derivative, for which specific data is not available.

Beyond S-benzylation, the potential catalytic activity of this compound derivatives in other organic transformations is an area of interest. The core structure is amenable to modification, allowing for the synthesis of a variety of derivatives that could act as ligands in a range of catalytic reactions. For instance, palladium complexes bearing sulfur-containing ligands are known to be effective catalysts for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.

While specific examples of this compound derivatives being used in these transformations are not well-documented, the fundamental principles of ligand design in catalysis suggest that this compound could be a valuable scaffold. The interplay between the coordinating thiol group and the electronic influence of the bromo and carboxylic acid groups could be harnessed to fine-tune the catalytic performance for specific applications. Further research is required to fully explore and realize the catalytic potential of this class of compounds in a broader range of organic transformations.

Spectroscopic and Computational Studies of Catalytic Intermediates

The elucidation of reaction mechanisms in catalytic cycles is crucial for the rational design of more efficient catalysts. Spectroscopic and computational methods are powerful tools for identifying and characterizing catalytic intermediates and transition states.

Detailed mechanistic studies, including spectroscopic and computational analyses, specifically focused on catalytic cycles involving this compound are limited in the available scientific literature. However, insights can be drawn from studies on related systems. For palladium-catalyzed reactions, the catalytic cycle typically involves steps such as oxidative addition, transmetalation (for cross-coupling reactions), migratory insertion, and reductive elimination.

For the S-benzylation reaction catalyzed by mercaptobenzoic acid-palladium complexes, mechanistic studies on the parent compound suggest the formation of a key (η³-benzyl)palladium(II) intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with X-ray crystallography, would be invaluable in confirming the structure of such intermediates when this compound is used as a ligand.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for modeling catalytic cycles. DFT calculations can provide energetic details of the reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. Such studies could elucidate the precise role of the 3-bromo-4-mercapto ligand in stabilizing or activating the palladium center at different stages of the catalytic cycle. For instance, calculations could reveal how the electronic properties of the ligand influence the rates of oxidative addition or reductive elimination. While specific computational studies on the this compound system are not readily found, the methodologies are well-established and could be applied to gain a deeper understanding of its catalytic behavior.

Applications in Advanced Functional Materials

Integration into Nanomaterials and Nanodevices

Detailed studies on the integration of 3-Bromo-4-mercaptobenzoic acid into nanomaterials and nanodevices are not prominently featured in the existing body of scientific work.

While the parent compound, 4-mercaptobenzoic acid, is widely used for the surface functionalization of gold and silver nanoparticles, specific research detailing the use of this compound for this purpose is not found in the surveyed literature. The thiol group present in the molecule suggests a strong affinity for noble metal surfaces, a characteristic that is fundamental to the self-assembly of monolayers on nanoparticles. However, empirical data and characterization of such functionalized nanoparticles are not available.

The development of plasmonic nanostructures and optical sensors often relies on the surface-enhanced Raman scattering (SERS) effect, where molecules adsorbed on metallic nanostructures exhibit significantly enhanced Raman signals. Although 4-mercaptobenzoic acid is a common analyte and surface modifier in SERS studies, there is no specific information available on the use of this compound in the development of such optical sensing platforms.

Precursors for Polymeric and Supramolecular Materials

The potential of this compound as a precursor for polymeric and supramolecular materials has not been extensively investigated.

There is no information available in the scientific literature regarding the use of this compound in covalent polymerization strategies. The presence of multiple functional groups (carboxylic acid, thiol, and bromo) could theoretically allow for its participation in various polymerization reactions, but no such studies have been published.

The self-assembly of molecules into well-defined supramolecular structures is a key area of materials science. While the bromine atom in this compound could potentially influence intermolecular interactions, such as halogen bonding, and direct the formation of unique supramolecular assemblies or hybrid materials through coordination, there is a lack of published research in this area.

Research into Electrochemical Applications

Specific research into the electrochemical applications of this compound is not documented in the available literature. While the electrochemical behavior of similar aromatic thiols has been studied, dedicated investigations into the electrochemical properties and potential applications of this specific bromo-substituted compound are absent.

Electrode Surface Modification and Sensing Platforms

Comprehensive research into the application of This compound for electrode surface modification and the development of sensing platforms has not yielded specific documented findings in publicly available scientific literature. While related compounds such as 4-mercaptobenzoic acid and 3-mercaptobenzoic acid are extensively studied for these purposes, forming self-assembled monolayers (SAMs) on noble metal electrodes for various sensing applications, specific research detailing the use of the brominated and thiolated benzoic acid derivative, this compound, in this context is not readily accessible.

The functional groups present in this compound, namely the thiol (-SH), carboxylic acid (-COOH), and bromo (-Br) groups, suggest its potential for creating functionalized surfaces. The thiol group can act as an anchor to metal surfaces like gold, silver, and platinum, a common strategy for forming stable SAMs. The carboxylic acid group could then be utilized for further functionalization, such as immobilizing biomolecules or creating a charged surface to influence ion transport. The presence of the bromine atom could potentially modulate the electronic properties of the monolayer or serve as a site for further chemical modification.

However, without specific research studies, any discussion on its detailed performance, the characteristics of the modified electrodes, or its efficacy in sensing platforms would be speculative. The tables below are therefore presented as a template for how such data would be organized if it were available.

Table 1: Hypothetical Electrode Modification Parameters for this compound

| Parameter | Description |

| Electrode Substrate | e.g., Gold (Au), Silver (Ag), Platinum (Pt) |

| Deposition Method | e.g., Spontaneous adsorption from solution |

| Solvent | e.g., Ethanol, Dimethylformamide (DMF) |

| Concentration | e.g., 1-10 mM |

| Immersion Time | e.g., 12-24 hours |

| Post-Deposition Treatment | e.g., Rinsing with solvent, annealing |

This table is illustrative and not based on experimental data for this compound.

Table 2: Potential Sensing Applications and Performance Metrics

| Analyte | Sensing Principle | Limit of Detection (LOD) | Sensitivity | Reference |

| Heavy Metal Ions | Electrochemical (e.g., SWV, DPV) | N/A | N/A | Data not available |

| Biomolecules | Impedimetric or Voltammetric | N/A | N/A | Data not available |

| pH | Potentiometric | N/A | N/A | Data not available |

This table outlines potential applications and is for illustrative purposes only, as no specific research findings are available for this compound in these contexts.

Further experimental investigation is required to determine the actual utility and performance of this compound in the field of advanced functional materials for electrode modification and chemical sensing.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in its ground state. These ab initio methods solve the Schrödinger equation approximately to determine molecular geometry, electronic structure, and other properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. scispace.comcore.ac.uk For molecules like 3-Bromo-4-mercaptobenzoic acid, DFT is employed to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. semanticscholar.orgnih.gov This process minimizes the total energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. nih.gov

Studies on related benzoic acid derivatives demonstrate that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide optimized geometries that are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. rsc.org For aromatic molecules like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The distribution and energies of these frontier orbitals dictate the molecule's behavior as an electron donor or acceptor.

Table 1: Representative DFT-Calculated Properties for a Mercaptobenzoic Acid Isomer

This table presents typical data obtained from DFT calculations on a related isomer, illustrating the type of information generated for this compound.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 2.1 | Debye |

Theoretical calculations are invaluable for interpreting experimental spectra. DFT can predict vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes of the optimized molecular structure, each peak in a spectrum can be assigned to a specific motion of the atoms, such as C-H stretching, C=C ring breathing, or S-H stretching. researchgate.netrsc.org This is particularly useful in Surface-Enhanced Raman Spectroscopy (SERS), where the molecule is adsorbed on a metallic surface, causing shifts in vibrational frequencies that can be modeled computationally. researchgate.netmdpi.com For mercaptobenzoic acids, the disappearance of the S-H stretching band (around 2570 cm⁻¹) and the appearance of a new band for a metal-sulfur bond (e.g., S-Au at ~257 cm⁻¹) in SERS spectra is a key signature of surface attachment that can be corroborated by theoretical models. researchgate.net

Table 2: Predicted vs. Experimental Raman Peaks for 4-Mercaptobenzoic Acid

This table shows a comparison of calculated and observed Raman shifts for 4-MBA, a technique applicable to this compound for spectral interpretation.

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| In-plane ring breathing, C-S stretch | 1071 | 1078 |

| C-H stretching | 1190 | 1181 |

| Symmetric COO⁻ stretching | 1387 | 1390 |

| In-plane benzene ring C-C stretching | 1587 | 1586 |

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of atoms in a molecule. While less commonly predicted in detail than vibrational spectra, theoretical calculations can estimate the core electron binding energies for C 1s, O 1s, S 2p, and Br 3d orbitals. researchgate.netresearchgate.net These predictions help in deconvoluting complex experimental XPS spectra, confirming the chemical environment of each element within the this compound molecule. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions and Assembly

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. jppres.comspringernature.com This technique is essential for understanding how molecules interact with each other and with their environment.

The carboxylic acid and thiol groups of this compound are capable of forming strong hydrogen bonds. MD simulations can reveal the preferred patterns of these interactions. semanticscholar.org It is well-established that carboxylic acids tend to form stable dimeric structures through hydrogen bonding between their -COOH groups. researchgate.net MD simulations can explore the stability and dynamics of these dimers in different environments. nih.gov

Furthermore, simulations can model the formation of larger supramolecular assemblies, where multiple molecules organize into ordered structures through a network of hydrogen bonds and other non-covalent interactions like π-stacking of the benzene rings. researchgate.net These simulations provide insights into the initial stages of crystal formation and the structure of molecular aggregates in solution. nih.gov

The thiol (-SH) group in this compound has a strong affinity for noble metal surfaces, particularly gold (Au). MD simulations are extensively used to study the process of self-assembly of such molecules into ordered monolayers (SAMs) on these surfaces. chemrxiv.orgnih.gov Simulations can model the approach of the molecule to the surface, the chemisorption of the sulfur atom onto the gold, and the subsequent organization of the molecules into a densely packed layer. researchgate.net These studies can determine the tilt angle of the molecule with respect to the surface normal and the packing arrangement, which are critical factors governing the properties of the resulting SAM. chemrxiv.org

Mechanistic Predictions for Chemical Reactions and Catalysis

Computational chemistry can be used to explore the pathways of chemical reactions, identifying transition states and calculating activation energies. This is crucial for understanding reaction mechanisms and predicting catalytic activity.

For mercaptobenzoic acid isomers, computational studies have investigated their behavior in surface-plasmon-catalyzed reactions. global-sci.com One study on mercaptobenzoic acid isomers on a silver surface proposed a mechanism based on SERS observations and theoretical analysis. global-sci.com The proposed mechanism involves the following steps:

The molecule attaches to the silver surface via a covalent bond between the sulfur atom of the thiol group and a silver atom (S-Ag).

Under laser irradiation, "hot electrons" are generated at the interface between the molecule and the silver substrate.

These energetic electrons can induce the breaking of the C-COOH bond.

The resulting fragments can then dimerize, leading to the formation of new species.

Such theoretical investigations are vital for understanding and predicting the role of molecules like this compound in surface-catalyzed reactions, providing a molecular-level picture that is often difficult to obtain through experimental means alone. global-sci.com

Advanced Spectroscopic Characterization Techniques Applied to Research Questions

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Environmental Sensing

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used to study molecules adsorbed onto nanostructured metal surfaces, such as gold or silver nanoparticles. For molecules like 3-Bromo-4-mercaptobenzoic acid, SERS provides a unique vibrational fingerprint that is sensitive to the local chemical environment, making it a powerful tool for sensing and surface analysis. The molecule readily attaches to plasmonic nanoparticles via its thiol group, which forms a stable bond with the metal surface. nih.gov

The structure of this compound incorporates a carboxylic acid group, which can be protonated (-COOH) or deprotonated (-COO⁻) depending on the pH of the surrounding environment. This change in protonation state leads to distinct and measurable shifts in the molecule's SERS spectrum, enabling its use as a pH sensor. mdpi.com The vibrational modes associated with the carboxylic acid group are particularly sensitive to pH. wpmucdn.com

Key spectral changes observed upon varying pH include:

The appearance of a ν(C=O) stretching mode for the protonated carboxylic acid (-COOH) group, typically around 1700 cm⁻¹ in acidic conditions. nih.gov

The emergence of symmetric ν(COO⁻) stretching vibrations in basic conditions, with characteristic peaks appearing around 1380-1414 cm⁻¹. nih.govwpmucdn.com

A frequency shift in the ν₈ₐ aromatic ring breathing mode , which occurs around 1580 cm⁻¹, is also correlated with changes in pH. nih.govnih.gov

By systematically measuring the SERS spectra at various known pH values, a calibration curve can be constructed. This is often achieved by plotting the intensity ratio of a pH-sensitive peak (e.g., the 1414 cm⁻¹ -COO⁻ stretch) to a pH-insensitive peak (e.g., the ~1587 cm⁻¹ aromatic ring vibration) against pH. wpmucdn.com This ratiometric approach provides a reliable method for determining local pH in various applications, including cellular imaging. nih.gov

Table 1: pH-Sensitive SERS Bands for Mercaptobenzoic Acid Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Protonation State | pH Condition |

|---|---|---|---|

| ν(C=O) stretch | ~1700 | -COOH | Acidic |

| ν(COO⁻) symmetric stretch | ~1414 | -COO⁻ | Basic |

| ν₈ₐ ring breathing mode | ~1580 | Both | Shifts with pH |

Elucidation of Molecular Orientation on Surfaces

SERS is also a powerful tool for determining the orientation of adsorbed molecules on a metal surface. The enhancement of Raman signals is highly dependent on the orientation of the molecule's vibrational modes with respect to the localized surface plasmon field of the nanostructure. According to SERS surface selection rules, vibrational modes perpendicular to the surface experience the greatest enhancement.

For this compound, the primary binding to a gold or silver surface occurs through the formation of a strong thiolate bond (Metal-S). rsc.org The orientation of the rest of the molecule can then be inferred by comparing the relative intensities of different Raman bands:

A vertical or tilted orientation is typically indicated by the strong enhancement of in-plane aromatic ring vibrations, such as the ν₈ₐ mode (~1580 cm⁻¹).

A more horizontal or flat orientation would lead to a greater relative enhancement of out-of-plane vibrations, such as C-H bending modes.

The relative intensities of the symmetric and asymmetric COO⁻ stretching modes can also provide information about the orientation and coordination of the carboxylate group with the surface or surrounding molecules. nih.gov The presence of the bulky bromine atom at the 3-position may introduce steric effects that influence the preferred orientation on the surface compared to its non-brominated counterpart, 4-mercaptobenzoic acid.

X-ray Photoelectron Spectroscopy (XPS) for Surface Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of a material's surface. When this compound is assembled on a metal substrate (e.g., gold), XPS can definitively confirm its attachment and characterize the nature of the bond.

A typical survey XPS spectrum would identify the presence of all expected elements: carbon (C 1s), oxygen (O 1s), sulfur (S 2p), bromine (Br 3d), and the underlying substrate metal (e.g., Au 4f). researchgate.net High-resolution scans of the S 2p region are particularly informative. The binding energy of the S 2p electrons provides direct evidence of the formation of a thiolate bond. For a free thiol (-SH) group, the S 2p₃/₂ peak would be at a lower binding energy than for a sulfur atom covalently bonded to a metal surface (e.g., Au-S). The presence of a doublet peak characteristic of a metal-thiolate bond confirms the covalent attachment of the molecule to the substrate through the sulfur atom. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanomaterial Characterization

When this compound is used as a surface functionalizing agent for nanoparticles—for example, in the creation of SERS-active substrates—High-Resolution Transmission Electron Microscopy (HRTEM) is a critical tool for characterizing the nanomaterial itself. While HRTEM does not directly image the organic molecular layer, it provides essential information about the underlying inorganic nanostructure, which is crucial for understanding and optimizing its properties.

HRTEM analysis of nanoparticles functionalized with this compound would provide key data on:

Particle Size and Distribution: Determining the average diameter and size dispersity of the nanoparticles.

Morphology: Visualizing the shape of the nanoparticles (e.g., spherical, rod-like, star-shaped).

Crystallinity: Resolving the atomic lattice fringes of the nanoparticles, confirming their crystalline nature and identifying any crystal defects.

Aggregation State: Assessing the degree of particle aggregation, which is influenced by the surface ligand.

This information is vital because the plasmonic properties of nanoparticles, and thus their SERS enhancement capability, are highly dependent on their size, shape, and aggregation state. mdpi.com

Table 2: Information Gained from HRTEM Characterization of Functionalized Nanoparticles

| Parameter | Description | Importance |

|---|---|---|

| Size & Distribution | Mean diameter and variability of nanoparticles. | Affects the wavelength of the surface plasmon resonance. |

| Shape/Morphology | Geometric form of the nanoparticles (e.g., spheres, stars). | Sharp features ("hotspots") dramatically enhance SERS signals. |

| Crystallinity | Arrangement of atoms within the nanoparticle. | Confirms the material phase and quality of the nanostructure. |

| State of Aggregation | Whether particles are individual or clustered. | Interparticle gaps can create powerful SERS "hotspots". |

Single Crystal X-ray Diffraction for Solid-State Structure Determination of Complexes and Assemblies

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. If a single crystal of a complex or self-assembled structure involving this compound can be grown, this method provides unambiguous structural information.

The analysis yields a detailed model of the molecule within the crystal lattice, providing:

Atomic Coordinates: The precise position of every atom (excluding hydrogen, which is often inferred) in the unit cell.

Bond Lengths and Angles: Highly accurate measurements of intramolecular distances and angles, confirming the molecular geometry.

Crystal Packing: How individual molecules are arranged with respect to one another in the solid state.

Intermolecular Interactions: The exact geometry of non-covalent interactions, such as hydrogen bonding between carboxylic acid groups or halogen bonding involving the bromine atom.

This technique is fundamental for understanding how the molecule organizes itself in the solid state, which governs its macroscopic physical and chemical properties.

Table 3: Representative Data from a Hypothetical Single Crystal XRD Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the repeating lattice unit. | a = 6.5 Å, b = 13.5 Å, c = 8.7 Å, β = 98.5° |

| Key Bond Lengths | Covalent distances between specific atoms. | C-Br: ~1.90 Å; C-S: ~1.78 Å; C=O: ~1.22 Å |

| Hydrogen Bond Distance | Distance between donor and acceptor atoms (e.g., O-H···O). | ~2.65 Å |

Future Research Directions and Emerging Opportunities

Exploration of New Derivatization Pathways for Enhanced Functionality

The presence of three distinct functional moieties on the 3-Bromo-4-mercaptobenzoic acid scaffold—a carboxylic acid, a mercaptan (thiol), and a bromo group—offers a rich platform for selective chemical modifications. Future research will likely focus on developing novel derivatization pathways to synthesize a library of compounds with tailored functionalities for specific applications.

The carboxylic acid group can be converted into a variety of functional groups such as esters, amides, and acid halides. These transformations would allow for the attachment of this molecule to polymers, surfaces, or other molecular frameworks. The mercaptan group is a key site for reactions like alkylation, arylation, and the formation of disulfides. This functionality is particularly interesting for its ability to bind to metal surfaces and nanoparticles. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of organic substituents.

A significant area of future exploration will be the development of orthogonal protection and deprotection strategies. This would allow for the selective reaction of one functional group while the others remain unreactive, providing precise control over the synthesis of complex derivatives. For instance, the carboxylic acid could be protected as an ester while the mercaptan is selectively alkylated, followed by deprotection and subsequent modification of the carboxylic acid.

Interactive Table: Potential Derivatization Strategies for this compound

| Functional Group | Reaction Type | Potential New Functionality |

|---|---|---|

| Carboxylic Acid | Esterification | Attachment to polymers, surfaces |

| Carboxylic Acid | Amidation | Bioconjugation, formation of polyamides |

| Mercaptan | Alkylation/Arylation | Tuning of electronic properties, surface anchoring |

| Mercaptan | Thiol-ene "click" chemistry | Polymer synthesis, biomolecule linking |

| Bromine | Suzuki Coupling | Introduction of aryl groups |

Development of Advanced Catalytic Systems based on this compound Complexes

The ability of the mercaptan and carboxylic acid groups to coordinate with metal ions makes this compound an excellent candidate for the development of novel ligands for catalysis. Future research is anticipated to focus on the synthesis and characterization of metal complexes incorporating this molecule and their application in a variety of catalytic transformations.

The sulfur and oxygen donor atoms can form stable complexes with a range of transition metals, including but not limited to palladium, platinum, gold, rhodium, and copper. The electronic and steric properties of the resulting metal complexes can be fine-tuned by derivatizing the aromatic ring, for example, through substitution of the bromine atom. This could lead to the development of highly selective and efficient catalysts for reactions such as cross-coupling, hydrogenation, and oxidation.

An emerging area of interest is the design of bifunctional catalysts, where both the metal center and the ligand actively participate in the catalytic cycle. The carboxylic acid group, for instance, could act as a proton shuttle or a binding site for a co-catalyst. Furthermore, the immobilization of these metal complexes on solid supports, such as polymers or silica, could lead to the development of robust and recyclable heterogeneous catalysts.

Integration into Hybrid Organic-Inorganic Architectures for Novel Applications

The bifunctional nature of this compound, with its ability to bind to metal ions and also be incorporated into organic structures, makes it a promising building block for the construction of hybrid organic-inorganic materials. A significant future direction is its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The resulting MOFs could exhibit interesting properties for applications in gas storage, separation, and catalysis. nih.govamazonaws.comjournalajocs.comamazonaws.comrsc.org The bromine atom on the aromatic ring could also serve as a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.

Another promising avenue is the use of this compound to functionalize the surface of inorganic nanoparticles, such as gold, silver, or quantum dots. The mercaptan group can form a strong bond with the nanoparticle surface, while the carboxylic acid and bromo groups can be used to tailor the surface chemistry and link the nanoparticles to other molecules or materials. These functionalized nanoparticles could find applications in sensing, imaging, and drug delivery.

The development of novel composite materials by incorporating this compound or its derivatives into polymer matrices is another area of potential research. The resulting materials could exhibit enhanced mechanical, thermal, or optical properties.

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling techniques, particularly Density Functional Theory (DFT), are expected to play a crucial role in accelerating the design and discovery of new materials based on this compound. researchgate.netucf.edu DFT calculations can be employed to predict the geometric and electronic structures of its derivatives and metal complexes. researchgate.net This information is vital for understanding their reactivity and potential applications.

For instance, computational screening can be used to identify promising candidates for catalytic applications by calculating reaction barriers and transition state energies. ucf.eduoulu.firesearchgate.netacs.org Similarly, the adsorption properties of MOFs constructed from this linker can be simulated to predict their performance in gas separation and storage. researchgate.net

Molecular dynamics simulations can provide insights into the behavior of self-assembled monolayers of this compound on metal surfaces, which is important for applications in nanoscience and electronics. Furthermore, predictive modeling can guide the synthesis of new derivatives with desired optical or electronic properties by establishing structure-property relationships. oulu.firesearchgate.netacs.org This in-silico approach can significantly reduce the experimental effort required for the development of new functional materials.

Interactive Table: Computational Approaches for Material Design

| Computational Method | Predicted Property | Application Area |

|---|---|---|